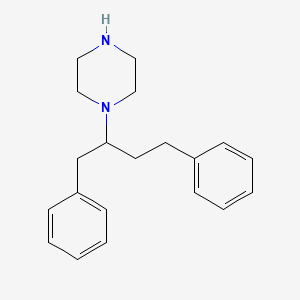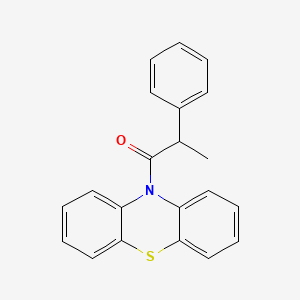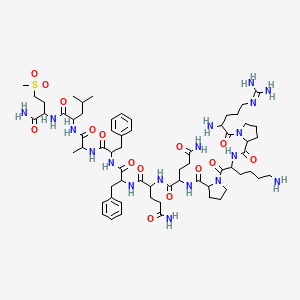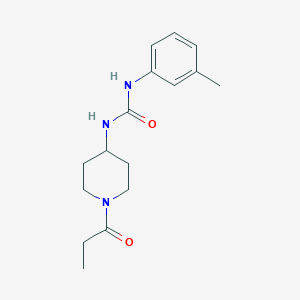
1-(1-Biphenyl-4-yl-pentyl)-1H-imidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1-Biphenyl-4-yl-pentyl)-1H-imidazole is a chemical compound characterized by the presence of a biphenyl group attached to a pentyl chain, which is further connected to an imidazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-Biphenyl-4-yl-pentyl)-1H-imidazole typically involves the reaction of 1-bromo-4-(biphenyl-4-yl)pentane with imidazole in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the desired compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
1-(1-Biphenyl-4-yl-pentyl)-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to convert certain functional groups to their corresponding reduced forms.
Substitution: The imidazole ring can participate in substitution reactions, where nucleophiles or electrophiles replace hydrogen atoms on the ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide in DMF.
Major Products Formed
Oxidation: Formation of hydroxyl or carbonyl derivatives.
Reduction: Formation of reduced imidazole derivatives.
Substitution: Formation of substituted imidazole derivatives.
Applications De Recherche Scientifique
1-(1-Biphenyl-4-yl-pentyl)-1H-imidazole has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-(1-Biphenyl-4-yl-pentyl)-1H-imidazole involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions or interact with enzymes, affecting their activity. The biphenyl group may enhance the compound’s lipophilicity, facilitating its passage through biological membranes and increasing its bioavailability.
Comparaison Avec Des Composés Similaires
Similar Compounds
(4’-Pentyl[1,1’-biphenyl]-4-yl)-boronic acid: This compound has a similar biphenyl-pentyl structure but contains a boronic acid functional group instead of an imidazole ring.
1-[1-([1,1’-Biphenyl]-4-yl)pentyl]pyrrolidin-2-one: This compound also features a biphenyl-pentyl structure but with a pyrrolidin-2-one ring instead of an imidazole ring.
Uniqueness
1-(1-Biphenyl-4-yl-pentyl)-1H-imidazole is unique due to the presence of the imidazole ring, which imparts distinct chemical and biological properties. The imidazole ring can participate in various chemical reactions and interactions, making this compound versatile for different applications.
Propriétés
Formule moléculaire |
C20H22N2 |
|---|---|
Poids moléculaire |
290.4 g/mol |
Nom IUPAC |
1-[1-(4-phenylphenyl)pentyl]imidazole |
InChI |
InChI=1S/C20H22N2/c1-2-3-9-20(22-15-14-21-16-22)19-12-10-18(11-13-19)17-7-5-4-6-8-17/h4-8,10-16,20H,2-3,9H2,1H3 |
Clé InChI |
LJLOALSYDDARJF-UHFFFAOYSA-N |
SMILES canonique |
CCCCC(C1=CC=C(C=C1)C2=CC=CC=C2)N3C=CN=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![{[(9Z)-octadec-9-en-1-yl]sulfamoyl}amine](/img/structure/B10839108.png)
![[Sar1,Bpa8]AngII](/img/structure/B10839112.png)
![[Tyr-Pro-Phe-Phe-NH-CH2-]2](/img/structure/B10839120.png)


![[Sar1Gly]GAL-B2](/img/structure/B10839136.png)

![[Sar1Ala]GAL-B2](/img/structure/B10839153.png)

![1-(1-Benzo[b]thiophen-2-yl-cyclopentyl)-azepane](/img/structure/B10839170.png)


